
Quinoline, 4-hydrazinyl-8-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4-hydrazinyl-8-méthoxy- est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. La quinoléine elle-même est connue pour sa large gamme d'applications en chimie médicinale, en particulier en raison de sa présence dans divers alcaloïdes et médicaments synthétiques. L'ajout de groupes hydrazinyl et méthoxy à la structure de la quinoléine améliore sa réactivité chimique et ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Quinoline, 4-hydrazinyl-8-méthoxy- implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par la 8-méthoxyquinoléine.
Hydrazination : La 8-méthoxyquinoléine est mise à réagir avec l'hydrate d'hydrazine sous reflux pour introduire le groupe hydrazinyl en position 4.
Purification : Le produit est ensuite purifié par recristallisation ou par des techniques chromatographiques pour obtenir le composé souhaité avec une pureté élevée.
Méthodes de production industrielle
La production industrielle de Quinoline, 4-hydrazinyl-8-méthoxy- peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'utilisation de principes de chimie verte, tels que les conditions sans solvant et les catalyseurs recyclables, peut rendre le processus plus respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
Quinoline, 4-hydrazinyl-8-méthoxy- subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydrazinyl peut être oxydé pour former des dérivés azo ou azoxy.
Réduction : Le composé peut subir des réactions de réduction pour former des dérivés de l'hydrazine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle quinoléine, en particulier aux positions 2 et 3.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les agents acylants sont couramment utilisés.
Produits principaux
Dérivés azo et azoxy : Formés par des réactions d'oxydation.
Dérivés de l'hydrazine : Résultats de réactions de réduction.
Dérivés de la quinoléine substituée : Produits par diverses réactions de substitution.
Applications de la recherche scientifique
Quinoline, 4-hydrazinyl-8-méthoxy- a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigué pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Médecine : Exploré pour ses propriétés pharmacologiques, notamment ses activités anti-inflammatoires et antipaludiques.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la Quinoline, 4-hydrazinyl-8-méthoxy- implique son interaction avec diverses cibles et voies moléculaires :
Inhibition enzymatique : Le composé peut inhiber des enzymes spécifiques, telles que les kinases et les protéases, qui jouent des rôles cruciaux dans les processus cellulaires.
Intercalation de l'ADN : Il peut s'intercaler dans l'ADN, perturbant les processus de réplication et de transcription.
Production d'espèces réactives de l'oxygène (ROS) : Le composé peut induire la production de ROS, conduisant à un stress oxydatif et à la mort cellulaire dans les cellules cancéreuses.
Applications De Recherche Scientifique
Quinoline, 4-hydrazinyl-8-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 4-hydrazinyl-8-methoxy- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as kinases and proteases, which play crucial roles in cellular processes.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Le composé parent, connu pour ses propriétés antipaludiques.
8-Méthoxyquinoléine : Un dérivé avec une activité biologique accrue.
4-Hydrazinylquinoléine : Un autre dérivé ayant des propriétés antimicrobiennes potentielles.
Unicité
Quinoline, 4-hydrazinyl-8-méthoxy- se distingue par la présence combinée de groupes hydrazinyl et méthoxy, qui confèrent une réactivité chimique et des activités biologiques uniques. Cela en fait un composé précieux pour la recherche et le développement ultérieurs dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(8-methoxyquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-3-7-8(13-11)5-6-12-10(7)9/h2-6H,11H2,1H3,(H,12,13) |
Clé InChI |
ITOQFRYFITVFLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C=CN=C21)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


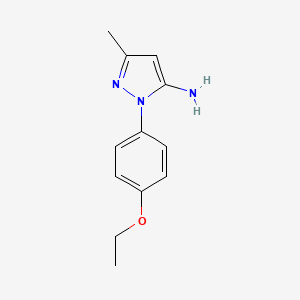
![3-Oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B12123940.png)
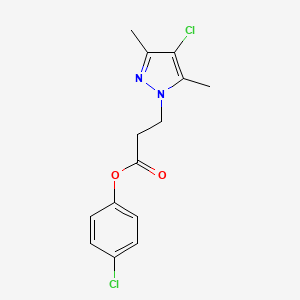
![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)
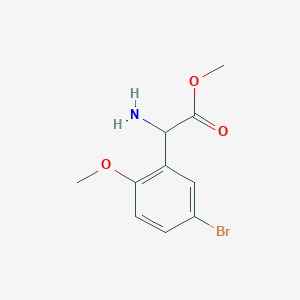
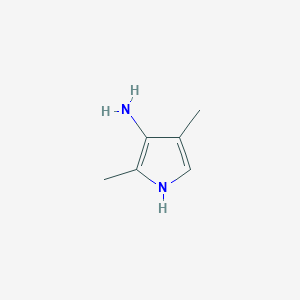
![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12123967.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B12123974.png)
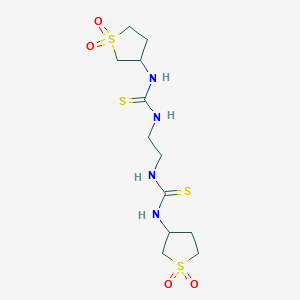

![6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123992.png)
![Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-](/img/structure/B12123998.png)
